2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one
Overview
Description
“2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one” is a chemical compound. It is a derivative of pyridazine, which is a class of compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate leads to the formation of indeno[1,2-c]pyridazine derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
2,3,4,4a-Tetrahydro-5H-indeno(1,2-C)pyridazin-3-one is explored in scientific research for its potential biological activities and chemical properties. It has been synthesized and evaluated alongside other rigid structural modifications for positive inotropic activity, demonstrating potent effects comparable to related phenylpyridazinones (Sircar et al., 1986). This research underscores the importance of structural modification in enhancing biological activity.
Antihypertensive and Antithrombotic Properties
Research into the antihypertensive and antithrombotic properties of this compound derivatives has shown significant potential. These compounds, specifically 7-amino and 7-acylamino substituted derivatives, have demonstrated noteworthy antihypertensive and antithrombotic effects, making them promising candidates for the treatment of hypertension and thrombosis (Cignarella et al., 1986).
Electrochemical Properties
The electrochemical reduction of pyridazin-3-ones, including compounds related to this compound, has been investigated, revealing that the first reduction always occurs at the 4,5-double bond. This study contributes to the understanding of the electrochemical behavior of pyridazin-3-ones, which is crucial for their potential application in electronic and optoelectronic devices (Hazard et al., 1990).
Properties
IUPAC Name |
2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-10-6-8-5-7-3-1-2-4-9(7)11(8)13-12-10/h1-4,8H,5-6H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWKFPCTXSBEAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)NN=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988822 | |
Record name | 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69099-74-7 | |
Record name | 5H-Indeno(1,2-c)pyridazin-3-one, 2,3,4,4a-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069099747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4a,5-Dihydro-4H-indeno[1,2-c]pyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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